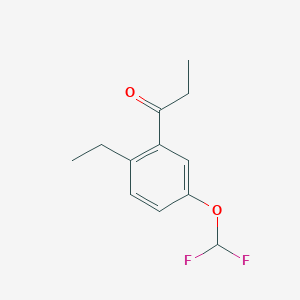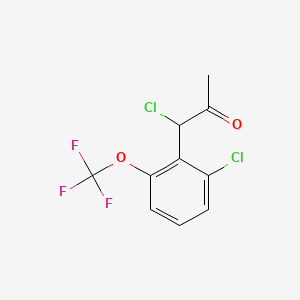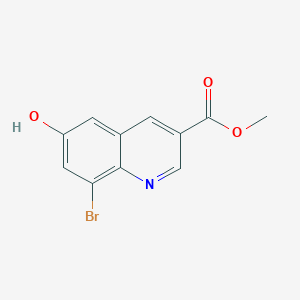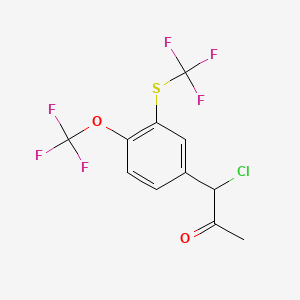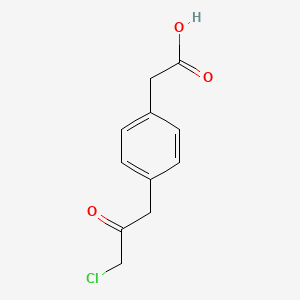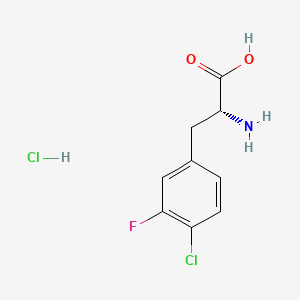
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to form the desired amino acid derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in the starting materials can be reduced to form alcohols or amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, nitriles, alcohols, and substituted phenyl derivatives.
科学的研究の応用
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins.
類似化合物との比較
Similar Compounds
- (2R)-2-Amino-3-(4-chlorophenyl)propanoic acid
- (2R)-2-Amino-3-(3-fluorophenyl)propanoic acid
- (2R)-2-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10Cl2FNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
PGEWTPXBAFWGHD-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




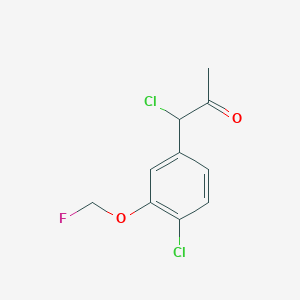
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
